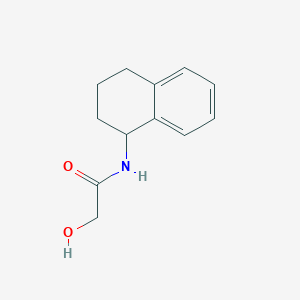

2-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Description

2-Hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide (CAS: 926271-36-5) is a chiral acetamide derivative featuring a tetrahydronaphthalene (tetralin) backbone substituted with a hydroxyacetamide group. Its molecular formula is C₁₂H₁₅NO₂ (MW: 205.26 g/mol), and it exhibits a boiling point of 444.5°C and a density of 1.19 g/cm³ . Its stereoisomer, (R)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide, has been synthesized via enantioselective hydrogenation using iridium catalysts, achieving high enantiomeric excess (e.g., 48–61% ee) .

Properties

IUPAC Name |

2-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-8-12(15)13-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11,14H,3,5,7-8H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTOVZWCAMQWRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions generally include:

Temperature: Room temperature

Catalyst: Acidic or basic catalyst

Solvent: Organic solvent such as dichloromethane or ethanol

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Formation of 2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide.

Reduction: Formation of N-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the acetamide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Acetamide Group

Chloro-Substituted Analogs

- 2-Chloro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide (CAS: 276886-84-1):

- Features a chloro substituent instead of hydroxy, altering polarity and reactivity.

- Molecular weight: 240.73 g/mol (vs. 205.26 for the hydroxy analog).

- Used as an intermediate in pesticide synthesis (e.g., dimethenamid, pretilachlor) .

- Exhibits higher lipophilicity (clogP ~2.8) compared to the hydroxy derivative (clogP ~1.2), enhancing membrane permeability .

Nitro and Aromatic Substitutions

- N-(2-Nitrophenyl)- and N-(3-Nitrophenyl)-Substituted Acetamides: Derivatives like 6b and 6c () incorporate nitro groups on the phenyl ring, increasing electrophilicity. Demonstrated IC₅₀ values >1.2 mM against BCAT2, similar to the hydroxy analog’s low inhibitory activity .

Stereochemical and Conformational Differences

- (R)- vs. (S)-Enantiomers :

- The (R)-enantiomer of the hydroxyacetamide shows distinct hydrogenation kinetics (t(R) = 36.7 min vs. t(S) = 33.7 min on chiral HPLC) .

- Enantioselective synthesis methods (e.g., iridium-catalyzed hydrogenation) yield higher purity for pharmaceutical applications compared to racemic mixtures of chloro analogs .

Key Research Findings

- Hydroxy Group Impact : The hydroxy substituent reduces lipophilicity and bioactivity compared to chloro or nitro analogs but improves solubility for aqueous-phase reactions .

- Stereochemistry : Enantiomeric purity is critical for pharmaceutical relevance; iridium catalysts outperform rhodium in achieving higher ee .

- Safety Profile : Chloro derivatives pose higher environmental risks due to their use in pesticides, whereas the hydroxy analog’s toxicity remains understudied .

Biological Activity

2-Hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is an organic compound with various potential biological activities. Its molecular formula is and it has garnered attention for its structural features that may confer pharmacological properties. This article aims to synthesize available research findings on the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

- Molecular Weight : 205.26 g/mol

- CAS Number : 926271-36-5

- Appearance : Powder

- Boiling Point : 444.5 °C

- Density : 1.19 g/cm³

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in various fields such as oncology and neurology. The compound's structure suggests it may interact with specific biological targets.

Anticancer Activity

Several studies have explored the anticancer properties of compounds related to naphthalene derivatives. For instance:

- Case Study : A study evaluated the cytotoxic effects of naphthalene derivatives on various cancer cell lines, revealing that structural modifications significantly influence their potency. The presence of hydroxyl and amide groups was noted to enhance activity against cancer cells .

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Doxorubicin | 0.5 | Various |

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Protein Kinases : Similar compounds have shown to inhibit protein kinases involved in cell proliferation and survival pathways .

- Induction of Apoptosis : Some studies suggest that naphthalene derivatives can induce apoptosis in cancer cells through mitochondrial pathways .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

- Hydroxyl Group : The presence of a hydroxyl group is essential for enhancing solubility and interaction with biological targets.

- Amide Linkage : This feature may facilitate binding to specific receptors or enzymes involved in disease processes.

Safety and Toxicity

While detailed safety data for this compound is currently limited , general safety profiles for similar compounds suggest that careful evaluation is necessary prior to therapeutic use.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution or condensation reactions. A general approach involves reacting 1,2,3,4-tetrahydronaphthalen-1-amine with hydroxyacetyl chloride in anhydrous conditions. Purification typically employs recrystallization (ethanol/water mixtures) or preparative HPLC with solvent systems like MeOH:EtOH:Hexanes (5:5:85) . Characterization via and NMR is critical to confirm the acetamide linkage and hydroxy group positioning. For example, the hydroxy proton appears as a broad singlet (~δ 5.5 ppm), while the carbonyl (C=O) resonance is observed near δ 170 ppm in NMR .

Q. How is structural confirmation achieved for this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For related tetrahydronaphthalene derivatives, SC-XRD data (e.g., C–C bond lengths: ~1.50 Å, R factor < 0.04) validate stereochemistry and hydrogen-bonding networks . Complementary techniques include FTIR (hydroxy O–H stretch: 3200–3400 cm, amide C=O: ~1670 cm) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks within 1 ppm error .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction pathways and transition states. For example, ICReDD’s workflow combines reaction path searches with experimental feedback loops to identify optimal conditions (e.g., solvent polarity, temperature) . Virtual screening of substituent effects (e.g., cyclohexyl vs. biphenyl groups) can prioritize synthetic targets with higher predicted yields or stability .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

- Methodological Answer : Discrepancies in NMR or melting points often arise from polymorphism or solvent effects. For example, cyclohexyl-substituted analogs may exhibit variable NMR splitting due to restricted rotation. To address this, dynamic NMR experiments (variable-temperature NMR) or SC-XRD can distinguish conformational isomers . Cross-validation using 2D NMR (COSY, HSQC) ensures accurate peak assignments .

Q. How does substituent variation impact the compound’s physicochemical properties?

- Methodological Answer : Systematic studies on derivatives (e.g., 4-cyclohexyl vs. 4-biphenyl substituents) reveal trends in lipophilicity (logP) and solubility. For instance, bulky substituents like biphenyl groups reduce aqueous solubility but enhance membrane permeability. HPLC retention times (e.g., 15.3 min for 5l vs. 11.2 min for 5n) correlate with hydrophobicity, guiding structure-activity relationship (SAR) studies .

Experimental Design & Data Analysis

Q. How can factorial design improve reaction optimization?

- Methodological Answer : A 2 factorial design evaluates variables like temperature, catalyst loading, and solvent ratio. For example, a study might test Cu(OAc) (5–15 mol%) and reaction time (6–12 hrs) to maximize yield. Response surface methodology (RSM) then identifies optimal conditions, reducing trial-and-error experimentation .

Q. What advanced techniques validate hydrogen-bonding interactions in the crystal lattice?

- Methodological Answer : Hirshfeld surface analysis (from SC-XRD data) quantifies intermolecular interactions. For tetrahydronaphthalene derivatives, O–H···O and N–H···O bonds dominate, with contact percentages >25% in Hirshfeld plots. Thermal analysis (DSC/TGA) further assesses stability, correlating melting points with lattice energy .

Data Contradiction & Reproducibility

Q. How should researchers address inconsistent yields in scaled-up syntheses?

- Methodological Answer : Batch-to-batch variability often stems from impurities in starting materials or inadequate mixing. Implementing inline FTIR or Raman spectroscopy monitors reaction progression in real time. For example, tracking the disappearance of the amine peak (δ 2.5 ppm in NMR) ensures complete acylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.